molecular formula C13H9Cl2NO B11982420 Phenol, 2-(3,5-dichlorophenyliminomethyl)-

Phenol, 2-(3,5-dichlorophenyliminomethyl)-

Cat. No.: B11982420
M. Wt: 266.12 g/mol
InChI Key: DFTXPRKSKLPTAS-UHFFFAOYSA-N
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Description

2-((3,5-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL is an organic compound characterized by the presence of dichloro and phenylimino groups. This compound is known for its diverse applications in organic chemistry and has been the subject of various scientific studies due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL typically involves the reaction of 3,5-dichloroaniline with salicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

2-((3,5-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,5-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A precursor in the synthesis of 2-((3,5-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL.

    Salicylaldehyde: Another precursor used in the synthesis.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: A compound with similar dichloro functional groups.

Uniqueness

2-((3,5-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL is unique due to its specific combination of dichloro and phenylimino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9Cl2NO/c14-10-5-11(15)7-12(6-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H

InChI Key

DFTXPRKSKLPTAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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